4-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide
Overview
Description
4-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide is an organic compound with the molecular formula C15H21BrN2O2 and a molecular weight of 341.24 g/mol This compound is characterized by the presence of a bromoacetyl group attached to an amino group, which is further connected to a dipropyl-substituted benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide typically involves the reaction of 4-aminobenzamide with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the bromoacetyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromoacetyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, thiourea, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and substituted amides.
Oxidation: Products include carboxylic acids and brominated derivatives.
Reduction: Products include alcohols and amines.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
4-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide involves its interaction with biological molecules through its bromoacetyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
4-[(2-Bromoacetyl)amino]-N-butylbenzamide: Similar structure but with a butyl group instead of dipropyl.
4-[(2-Bromoacetyl)amino]benzamide: Lacks the dipropyl substitution, leading to different chemical properties.
4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide: Contains diethyl groups instead of dipropyl, affecting its reactivity and applications.
Uniqueness: 4-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide is unique due to its specific dipropyl substitution, which influences its solubility, reactivity, and interaction with biological molecules. This makes it a valuable compound for targeted research applications where these properties are advantageous.
Properties
IUPAC Name |
4-[(2-bromoacetyl)amino]-N,N-dipropylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-3-9-18(10-4-2)15(20)12-5-7-13(8-6-12)17-14(19)11-16/h5-8H,3-4,9-11H2,1-2H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVROIBAFOXPFQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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